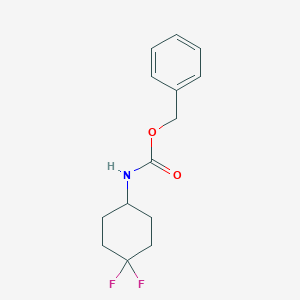

Benzyl (4,4-difluorocyclohexyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl (4,4-difluorocyclohexyl)carbamate is a chemical compound with the formula C14H17F2NO2 . It contains a total of 45 bonds, including 24 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate(s) (aliphatic), and 1 aldehyde(s) (aliphatic) .

Molecular Structure Analysis

The molecular structure of Benzyl (4,4-difluorocyclohexyl)carbamate includes a carbamate group, a benzyl group, and a difluorocyclohexyl group . The presence of these groups may influence the compound’s reactivity and properties.Chemical Reactions Analysis

Benzyl carbamate, a related compound, is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the benzyl carbamate group is removable with Lewis acids . This suggests that Benzyl (4,4-difluorocyclohexyl)carbamate might undergo similar reactions.Aplicaciones Científicas De Investigación

Condensation Reactions

Benzyl carbamate has been used in condensation reactions with glyoxal in polar protic and aprotic solvents . This acid-catalyzed condensation process has led to the discovery of new processes occurring during the cascade condensation of glyoxal with ammonia derivatives . This research has also identified several processes that hinder the formation of caged compounds .

Synthesis of Caged Compounds

The compound has been used in the synthesis of substituted 2,4,6,8,10,12-hexaazaisowurtzitane . This is a challenging process, and the selection of starting ammonia derivatives is very limited . The research into this area is important for developing alternative synthetic routes to these compounds .

Development of High-Energy-Density Materials (HEDMs)

The synthesis of caged nitramines of aza- and oxaazaisowurtzitanes is one of the most actively developing directions in the synthesis of high-energy-density materials (HEDMs) . Benzyl carbamate plays a crucial role in this synthesis process .

Preparation of Fluorinated Benzyl Carbamates

A series of seven fluorinated benzyl carbamates of 4-aminosalicylanilides and unsubstituted benzyl [3-hydroxy-4-(phenylcarbamoyl)phenyl]carbamate have been prepared . These compounds are designed as agents with the expected anticholinesterase and anti-inflammatory activity .

Lipophilicity Determinations

The hydro-lipophilic properties of these mono-, di-, and tri-substituted carbamates have been investigated . All the discussed derivatives of 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid were analyzed using reversed-phase high performance liquid chromatography to measure lipophilicity .

Drug Development

One of the major prerequisites for pharmacological screening and drug development is the prediction of absorption, e.g., the transport of a molecule through membranes . Drugs most frequently cross biological barriers by passive transport, which strongly depends on lipophilicity . The lipophilicity of these carbamates plays a crucial role in this process .

Propiedades

IUPAC Name |

benzyl N-(4,4-difluorocyclohexyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO2/c15-14(16)8-6-12(7-9-14)17-13(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMGOPSQEAPSDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)OCC2=CC=CC=C2)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (4,4-difluorocyclohexyl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-methoxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2383539.png)

![ethyl 2-(8-(3-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2383541.png)

![1-(4-Methoxyphenyl)-4-[(1-pyridin-4-ylpiperidin-3-yl)carbonyl]piperazine](/img/structure/B2383548.png)

![3-(2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2383555.png)

![5-[({4-[(4-Fluorobenzyl)oxy]phenyl}methylene)amino]-2-methylbenzenecarbonitrile](/img/structure/B2383556.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(4-methylthiophen-2-yl)methanone](/img/structure/B2383558.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N-[(E)-(4-bromo-3-thienyl)methylidene]amine](/img/structure/B2383560.png)

![5-amino-N-(3,5-dimethylphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2383561.png)